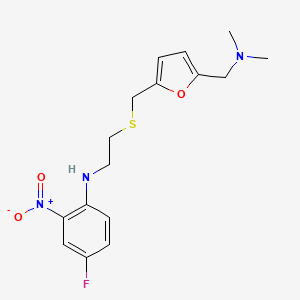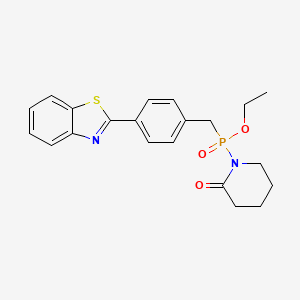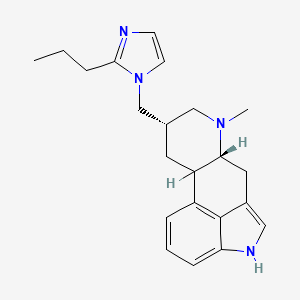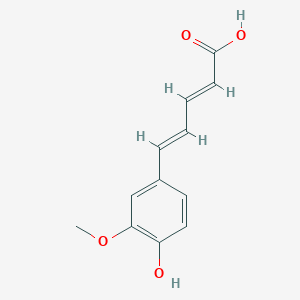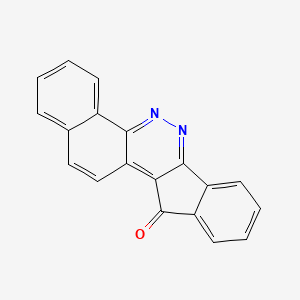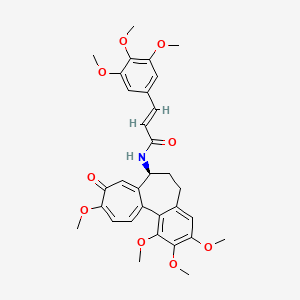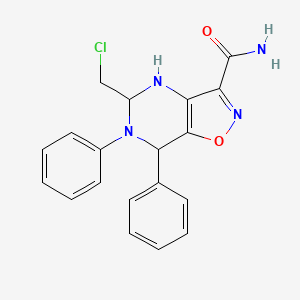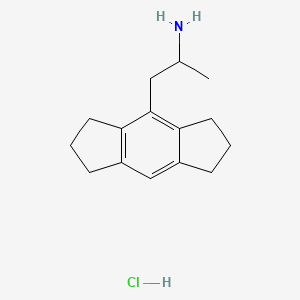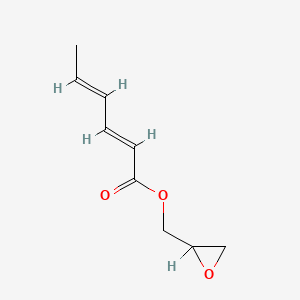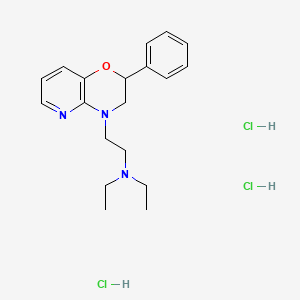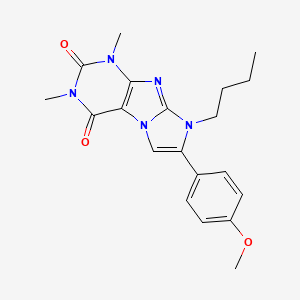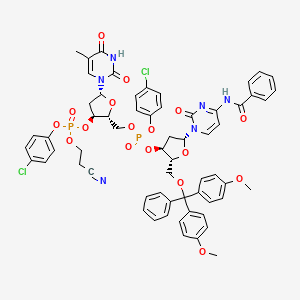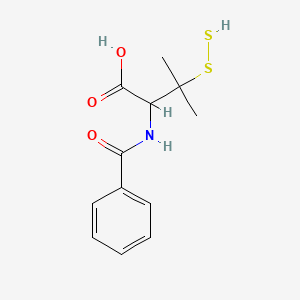
N-Benzoyl-3-mercaptothiovaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-3-mercaptothiovaline is an organic compound characterized by the presence of a benzoyl group attached to a mercaptothiovaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-3-mercaptothiovaline typically involves the reaction of benzoyl chloride with 3-mercaptothiovaline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the thiol group of 3-mercaptothiovaline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various benzoyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-3-mercaptothiovaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Benzoyl-3-mercaptothiovaline involves its interaction with various molecular targets through its reactive thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The benzoyl group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- N-Benzoyl-3-mercaptoalanine
- N-Benzoyl-3-mercaptothiazole
- N-Benzoyl-3-mercaptobenzothiazole
Comparison: N-Benzoyl-3-mercaptothiovaline is unique due to the presence of both a benzoyl group and a mercaptothiovaline moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91641-20-2 |
|---|---|
Molekularformel |
C12H15NO3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-benzamido-3-(disulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S2/c1-12(2,18-17)9(11(15)16)13-10(14)8-6-4-3-5-7-8/h3-7,9,17H,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
OITWCAOQJMFLST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=CC=CC=C1)SS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


